5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.
Substitution Reactions:
Final Coupling: The final coupling step involves the reaction of the triazole intermediate with 2,5-dimethylbenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo various substitution reactions, including halogenation, nitration, and sulfonation, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism, leading to cell death.
Receptor Binding: It may bind to specific receptors on the surface of target cells, triggering a cascade of intracellular events that result in the desired biological effect.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide
- Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-
Uniqueness
5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring and the presence of both chloro and dimethylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-4-6-13(3)14(8-11)10-25-18(21)17(23-24-25)19(26)22-16-7-5-12(2)9-15(16)20/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLSZAPWNKKFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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